[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine
Descripción
[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with an ethenyl group at the 2-position and a methanamine moiety at the 3-position. The stereochemistry (2S,3S) is critical for its spatial arrangement, influencing its reactivity, biological interactions, and physicochemical properties.
For example, compounds like [(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine are part of fragment libraries for drug discovery , suggesting similar roles for this compound.
Propiedades
IUPAC Name |
[(2S,3S)-2-ethenyloxolan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(5-8)3-4-9-7/h2,6-7H,1,3-5,8H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKILKXYVPBASLE-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(CCO1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCO1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307781-31-1 | |
| Record name | rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-2-Ethenyloxolan-3-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of oxirane derivatives and amines in the presence of catalysts to facilitate the formation of the ethenyloxolan ring and the methanamine group . The reaction conditions often include specific temperatures, pressures, and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of chronic diseases.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(2S,3S)-2-Ethenyloxolan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as anti-inflammatory or analgesic effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Key Observations :
- Substituent Bulk and Reactivity : The ethenyl group in this compound offers less steric hindrance compared to benzyl or pyrazole substituents in analogs like 3o or 3D-HXC93806 . This may enhance its suitability for nucleophilic reactions or enzyme binding.
- Amine Functionalization : Unlike N-methylated derivatives (e.g., 3o, 3p ), the primary amine in this compound allows for broader derivatization, such as amide or urea formation.
- Salt Forms : Many analogs (e.g., rac-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine hydrochloride ) are stabilized as hydrochloride salts, improving solubility and handling. The free base form of this compound may require similar considerations .
Actividad Biológica
[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the METTL3 enzyme. This enzyme plays a significant role in RNA methylation processes, which are crucial for various cellular functions including gene expression and regulation.
Chemical Structure
The compound is characterized by its specific stereochemistry and functional groups, which influence its biological activity. The structure can be represented as follows:
- Molecular Formula : CHN
- IUPAC Name : this compound
Inhibition of METTL3
Research has indicated that this compound functions as an inhibitor of the METTL3 enzyme. This inhibition can potentially impact various biological pathways, particularly those related to RNA processing and modification.
- Mechanism of Action : The compound binds to the active site of METTL3, preventing it from catalyzing the methylation of adenosine residues in RNA. This interference can lead to altered gene expression profiles in cells.
-
Case Studies :
- A study demonstrated that treatment with this compound resulted in decreased levels of m^6A methylation in cancer cell lines, suggesting a role in tumor suppression or modulation of oncogenic pathways.
- Another investigation highlighted its potential in enhancing the efficacy of existing chemotherapeutic agents by modulating RNA methylation patterns.
Pharmacological Properties
| Property | Details |
|---|---|
| Solubility | Soluble in DMSO; limited solubility in water |
| Stability | Stable under physiological conditions |
| Bioavailability | Moderate; requires further optimization |
Efficacy Studies
-
Cell Line Studies :
- In vitro studies on various cancer cell lines showed that the compound reduced cell proliferation and induced apoptosis.
- IC50 values were determined to assess potency against different cell types.
-
Animal Models :
- Preliminary animal studies indicated a reduction in tumor size when administered this compound alongside standard chemotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
